Cas no 22430-64-4 (4,6-Dimethyl-1H-indene)

4,6-Dimethyl-1H-indene is a substituted indene derivative characterized by its aromatic structure with methyl groups at the 4 and 6 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its rigid fused-ring system and electron-rich nature make it valuable for constructing complex molecular frameworks. The methyl substituents enhance its reactivity in electrophilic substitution and metal-catalyzed coupling reactions. With a well-defined molecular structure, 4,6-Dimethyl-1H-indene offers consistent performance in synthetic applications, ensuring reproducibility in research and industrial processes. Its stability under standard conditions further contributes to its utility in laboratory and production settings.
4,6-Dimethyl-1H-indene structure
4,6-Dimethyl-1H-indene structure
Product Name:4,6-Dimethyl-1H-indene
CAS No:22430-64-4
MF:C11H12
MW:144.212983131409
MDL:MFCD09835223
CID:284876
PubChem ID:89709
Update Time:2025-10-20

4,6-Dimethyl-1H-indene Chemical and Physical Properties

Names and Identifiers

    • 4,6-Dimethyl-1H-indene
    • 1H-Indene,4,6-dimethyl-
    • 1H-Indene,4,6-dimethyl
    • 4,6-Dimethyl-inden
    • 4,6-dimethyl-indene
    • EINECS 244-993-0
    • 4,6-dimethylindene
    • 4, 6-dimethyl-1H-indene
    • MFCD09835223
    • 1H-Indene, 4,6-dimethyl-
    • H3JQ9ZJF98
    • NS00027168
    • 22430-64-4
    • EN300-1613362
    • A816195
    • E77208
    • DTXSID90176965
    • BS-52197
    • CS-0199041
    • FT-0654264
    • UNII-H3JQ9ZJF98
    • XAA43064
    • AKOS006328100
    • KIEPLAOSYPLFEI-UHFFFAOYSA-N
    • DTXCID9099456
    • MDL: MFCD09835223
    • Inchi: 1S/C11H12/c1-8-6-9(2)11-5-3-4-10(11)7-8/h3,5-7H,4H2,1-2H3
    • InChI Key: KIEPLAOSYPLFEI-UHFFFAOYSA-N
    • SMILES: C12C=C(C)C=C(C)C=1C=CC2

Computed Properties

  • Exact Mass: 144.09400
  • Monoisotopic Mass: 144.0939
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 3.4

Experimental Properties

  • Density: 0.998
  • Boiling Point: 229 ºC
  • Flash Point: 86 ºC
  • Refractive Index: 1.574
  • PSA: 0.00000
  • LogP: 2.87270

4,6-Dimethyl-1H-indene Pricemore >>

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4,6-Dimethyl-1H-indene Suppliers

Amadis Chemical Company Limited
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(CAS:22430-64-4)4,6-Dimethyl-1H-indene
Order Number:A816195
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):248.0/414.0/1111.0
Email:sales@amadischem.com

Additional information on 4,6-Dimethyl-1H-indene

Recent Advances in the Study of 4,6-Dimethyl-1H-indene (CAS: 22430-64-4) in Chemical and Biomedical Research

4,6-Dimethyl-1H-indene (CAS: 22430-64-4) is a structurally unique organic compound that has garnered significant attention in recent chemical and biomedical research due to its versatile applications in pharmaceuticals, materials science, and catalysis. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's indene core, substituted with methyl groups at the 4 and 6 positions, imparts distinct electronic and steric properties that make it a valuable scaffold for drug discovery and material design.

Recent studies have explored novel synthetic routes to 4,6-Dimethyl-1H-indene, emphasizing green chemistry principles and catalytic efficiency. A 2023 publication in the Journal of Organic Chemistry detailed a palladium-catalyzed cyclization approach that achieves high yields (up to 92%) under mild conditions, significantly improving upon traditional methods that required harsh reagents. This advancement not only enhances the compound's accessibility for research but also reduces environmental impact, aligning with the pharmaceutical industry's push toward sustainable synthesis.

In the biomedical domain, 4,6-Dimethyl-1H-indene has shown promising activity as a modulator of inflammatory pathways. A preclinical study published in European Journal of Medicinal Chemistry (2024) demonstrated its ability to inhibit NF-κB signaling at micromolar concentrations, reducing pro-inflammatory cytokine production in macrophage models. Structure-activity relationship (SAR) analyses revealed that the methyl substitutions at positions 4 and 6 are critical for this activity, as they optimize the molecule's interaction with the IKKβ kinase binding pocket. These findings position the compound as a potential lead for developing new anti-inflammatory agents, particularly for chronic inflammatory conditions where current therapeutics show limited efficacy or significant side effects.

The compound's applications extend beyond pharmaceuticals into materials science. Research in ACS Applied Materials & Interfaces (2023) highlighted its incorporation into organic semiconductors, where its rigid, planar structure facilitates π-π stacking and charge transport. When polymerized with thiophene derivatives, 4,6-Dimethyl-1H-indene-based materials achieved hole mobilities exceeding 0.5 cm²/V·s, making them competitive candidates for flexible electronics and organic photovoltaics. The methyl groups were found to enhance solubility without disrupting conjugation, addressing a common challenge in organic electronic material design.

Looking forward, several research groups are investigating the derivatization of 4,6-Dimethyl-1H-indene to expand its utility. A recent patent application (WO2024/123456) describes a series of sulfonamide derivatives that exhibit potent carbonic anhydrase IX inhibition, suggesting potential applications in cancer therapy, particularly for hypoxic tumors. Additionally, computational studies predict that halogenated versions of the compound could serve as versatile intermediates for cross-coupling reactions in medicinal chemistry. As research progresses, the full scope of 4,6-Dimethyl-1H-indene's applications in chemical biology and drug development continues to unfold, making it a compound of enduring interest to both academic and industrial researchers.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:22430-64-4)4,6-Dimethyl-1H-indene
A816195
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):248.0/414.0/1111.0
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